N-ethyl-N-(trideuteriomethyl)nitrous amide
CAS No.: 69278-54-2
Cat. No.: VC21126050
Molecular Formula: C₃H₅D₃N₂O
Molecular Weight: 91.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 69278-54-2 |
---|---|
Molecular Formula | C₃H₅D₃N₂O |
Molecular Weight | 91.13 g/mol |
IUPAC Name | N-ethyl-N-(trideuteriomethyl)nitrous amide |
Standard InChI | InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i2D3 |
Standard InChI Key | RTDCJKARQCRONF-BMSJAHLVSA-N |
Isomeric SMILES | [2H]C([2H])([2H])N(CC)N=O |
SMILES | CCN(C)N=O |
Canonical SMILES | CCN(C)N=O |
Chemical Identity and Structure
Nomenclature and Identification
N-ethyl-N-(trideuteriomethyl)nitrous amide is a nitroso compound characterized by the substitution of three hydrogen atoms with deuterium (a stable isotope of hydrogen) in the methyl group. The compound is also known by several synonyms and identifiers as detailed below .
Table 1: Chemical Identifiers of N-ethyl-N-(trideuteriomethyl)nitrous amide
Parameter | Value |
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IUPAC Name | N-ethyl-N-(trideuteriomethyl)nitrous amide |
CAS Registry Number | 69278-54-2 |
Molecular Formula | C₃H₈N₂O |
European Community (EC) Number | 804-284-4 |
DSSTox Substance ID | DTXSID20988997 |
Common Synonyms | N-Nitrosoethylmethylamine-d3, Ethanamine, N-(methyl-d3)-N-nitroso- |
Structural Features
The compound features a nitroso group (N=O) attached to a nitrogen atom, which is further bonded to an ethyl group and a trideuteriomethyl group. This arrangement creates a tertiary amine structure with the nitroso functionality, characteristic of N-nitrosamines .
Physical and Chemical Properties
Physical Characteristics
While the search results don't provide comprehensive physical data specific to the deuterated compound, we can infer some properties based on its non-deuterated analog, N-ethyl-N-methylnitrous amide.
Table 2: Estimated Physical Properties of N-ethyl-N-(trideuteriomethyl)nitrous amide
Chemical Reactivity
Like other nitrosamines, N-ethyl-N-(trideuteriomethyl)nitrous amide is expected to undergo several reaction types:
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Oxidation reactions involving the nitroso group
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Reduction of the N=O bond
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Substitution reactions at various functional sites
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Potential metabolic transformations in biological systems
The deuterium labeling significantly affects the compound's behavior in mass spectrometric analysis but has minimal impact on its chemical reactivity compared to its non-deuterated counterpart.
Synthesis and Preparation
Synthetic Routes
While the search results don't detail specific synthetic routes for N-ethyl-N-(trideuteriomethyl)nitrous amide, the synthesis likely follows similar methods to those used for other deuterated nitrosamines, involving:
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Nitrosation of secondary amines containing deuterated methyl groups
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Reaction of deuterated methylamine with ethyl compounds followed by nitrosation
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Isotopic exchange reactions with deuterium sources
Purification Methods
Purification of N-ethyl-N-(trideuteriomethyl)nitrous amide would typically involve:
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Column chromatography
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Distillation under reduced pressure
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Recrystallization from appropriate solvents
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High-performance liquid chromatography (HPLC) for analytical grade purity
Analytical Detection and Characterization
Spectroscopic Properties
The deuterium substitution in N-ethyl-N-(trideuteriomethyl)nitrous amide creates distinctive spectroscopic profiles that differentiate it from its non-deuterated analog:
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Nuclear Magnetic Resonance (NMR) spectroscopy shows characteristic shifts due to deuterium substitution
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Mass spectrometry reveals a molecular ion peak at m/z 91 rather than m/z 88 of the non-deuterated version
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Infrared spectroscopy displays similar nitroso group absorption patterns but with subtle differences in C-D stretching frequencies compared to C-H stretching
Chromatographic Analysis
Chromatographic techniques commonly employed for the analysis of N-ethyl-N-(trideuteriomethyl)nitrous amide include:
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Gas chromatography-mass spectrometry (GC-MS)
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS)
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High-performance liquid chromatography (HPLC) with various detection methods
Applications in Scientific Research
Use as an Analytical Standard
The primary application of N-ethyl-N-(trideuteriomethyl)nitrous amide is as an isotopically labeled internal standard in analytical chemistry. Its deuterated structure makes it invaluable for:
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Quantitative analysis of N-ethyl-N-methylnitrous amide in environmental samples
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Pharmacokinetic studies of nitrosamines
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Metabolic pathway investigations
Research Applications
Beyond its use as an analytical standard, this compound serves important functions in:
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Mechanistic studies of nitrosamine metabolism
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Investigation of deuterium isotope effects on chemical reactions
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Toxicological research related to nitrosamines
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Development of analytical methods for nitrosamine detection in pharmaceuticals and consumer products
Comparison with Related Compounds
Structural Analogs
Table 3: Comparison of N-ethyl-N-(trideuteriomethyl)nitrous amide with Related Compounds
Functional Differences
The deuteration in N-ethyl-N-(trideuteriomethyl)nitrous amide impacts:
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Mass spectrometric fragmentation patterns
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Use as an internal standard in analytical methods
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Kinetic isotope effects in chemical and biochemical reactions
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Slight differences in physical properties compared to the non-deuterated analog
Regulatory Status
N-ethyl-N-(trideuteriomethyl)nitrous amide is registered with several regulatory and chemical databases:
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Listed in the European Chemicals Agency (ECHA) database
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Assigned a European Community (EC) Number: 804-284-4
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Included in the DSSTox database with ID: DTXSID20988997
As a research chemical primarily used in controlled laboratory settings, it is subject to standard laboratory safety regulations rather than specific consumer product regulations.
Future Research Directions
Further research on N-ethyl-N-(trideuteriomethyl)nitrous amide could focus on:
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Expanded characterization of its physical and spectroscopic properties
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Development of new analytical methods utilizing this compound as an internal standard
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Investigation of deuterium-specific effects on nitrosamine metabolism
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Applications in emerging analytical technologies for nitrosamine detection
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